molecular formula C9H7BN2O2 B8334769 3-Cyano-5-indolylboronic acid

3-Cyano-5-indolylboronic acid

Cat. No.: B8334769
M. Wt: 185.98 g/mol
InChI Key: IRYMHSHEGNSRJM-UHFFFAOYSA-N
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Description

Contextual Significance of Indolylboronic Acids as Versatile Synthetic Intermediates

Indolylboronic acids are a class of organoboron compounds that serve as powerful and versatile intermediates in modern organic synthesis. mdpi.com Their prominence is largely due to their utility in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon (C-C) bonds. researchgate.net This reaction provides a reliable and mild pathway to connect the indole (B1671886) core to various aryl or heteroaryl fragments. nih.govclockss.org

Compared to other organometallic reagents, indolylboronic acids offer several advantages: they are generally stable, often crystalline solids that are easy to handle, and exhibit low toxicity. mdpi.comresearchgate.net These characteristics make them highly practical for a wide range of chemical transformations. The Suzuki-Miyaura reaction involving indolylboronic acids is tolerant of numerous functional groups, allowing for the synthesis of complex molecular architectures without the need for extensive protecting group strategies. nih.gov

The reaction typically involves the palladium-catalyzed coupling of an indolylboronic acid with an electrophilic partner, such as an aryl or heteroaryl halide (Cl, Br, I) or triflate. researchgate.netclockss.org This modular approach enables the regioselective synthesis of substituted indoles that would be challenging to access through traditional indole synthesis methods. clockss.org Researchers can strategically place the boronic acid group at different positions on the indole ring (e.g., C2, C3, C4, C5, C6, or C7) to control the point of new bond formation, providing access to a diverse chemical space. mdpi.comresearchgate.net

FeatureDescription
Chemical Stability Generally air- and moisture-stable solids, facilitating ease of handling and storage.
Low Toxicity Boron-based byproducts are considered less toxic than those from many other organometallic reagents. nih.gov
Functional Group Tolerance Compatible with a wide array of functional groups, reducing the need for protection/deprotection steps. nih.gov
Reaction Conditions Suzuki-Miyaura couplings are typically performed under mild conditions with a base and a palladium catalyst. researchgate.net
Versatility Can be coupled with a diverse range of electrophiles, including aryl halides, triflates, and phosphates. mdpi.comresearchgate.net

This interactive table summarizes the key advantages of indolylboronic acids in synthesis.

Unique Structural Features and Reactivity Implications of the 3-Cyano-5-Indolylboronic Acid Moiety

The compound this compound possesses a unique combination of functional groups that dictates its specific reactivity. The two key features are the cyano group at the C3 position and the boronic acid at the C5 position.

The C5-Boronic Acid Group : This functional group is the primary handle for Suzuki-Miyaura cross-coupling reactions. Its placement on the benzene (B151609) portion of the indole core allows for the direct and regioselective introduction of aryl and heteroaryl substituents at the C5 position. clockss.org This is a common strategy for building molecular complexity on the less reactive benzo part of the indole.

The C3-Cyano Group : The cyano (-C≡N) group is a potent electron-withdrawing group. Its presence at the C3 position, a site of high electron density in an unsubstituted indole, fundamentally alters the electronic character of the pyrrole (B145914) ring. scispace.com This has several important consequences:

Deactivation of the Pyrrole Ring : The electron-withdrawing nature of the cyano group makes the C2 position significantly less nucleophilic and less prone to traditional electrophilic substitution.

Enhanced Acidity of N-H : The indole N-H proton becomes more acidic, which can influence its reactivity and the conditions required for N-protection or deprotonation.

Activation for Nucleophilic Attack : While deactivating the ring toward electrophiles, the cyano group can activate the indole scaffold for other transformations. For instance, 3-cyanoindoles can act as dipolarophiles in (3+2) cycloaddition reactions, leading to dearomatization and the formation of complex polycyclic structures. scispace.com

Versatile Chemical Handle : The cyano group itself is a valuable synthetic precursor that can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, opening up further avenues for diversification. researchgate.net

The interplay between the C5-boronic acid and the C3-cyano group makes this compound a bifunctional reagent. It allows for the construction of a C5-aryl bond via palladium catalysis while the C3-cyano group modulates the core reactivity and provides a site for subsequent functional group interconversion.

Overview of Research Trajectories for Cyano-Substituted Indolylboronic Acids

Research involving cyano-substituted indolylboronic acids is primarily driven by the need for advanced, highly functionalized building blocks in medicinal chemistry and materials science. lookchem.com The development of synthetic routes to these reagents and their application in the synthesis of complex target molecules are key areas of investigation.

One major research trajectory focuses on the efficient synthesis of these specialized boronic acids. Methods often involve the lithiation of a protected cyanoindole precursor followed by quenching with a borate (B1201080) ester, such as triisopropyl borate. chemicalbook.com The development of robust, scalable syntheses is crucial for making these building blocks more accessible for drug discovery programs. sioc-journal.cn

Another significant research direction is their use in the construction of pharmacologically relevant scaffolds. The cyano group is a common feature in many bioactive molecules, and its incorporation into an indole framework is of great interest. sioc-journal.cn For example, N-protected 5-cyanoindole-2-boronic acid has been utilized as a key building block for synthesizing complex organic molecules through transition metal-catalyzed cross-coupling reactions. lookchem.com These reactions enable the rapid assembly of molecular libraries for screening purposes.

Furthermore, the unique electronic properties imparted by the cyano group are being explored in the context of materials science. The electron-deficient nature of the 3-cyanoindole (B1215734) core can be used to tune the photophysical properties, such as fluorescence, of larger conjugated systems built using the boronic acid handle. rsc.org The research trajectory points towards the design of novel organic materials with tailored electronic and optical characteristics.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1-Boc-5-cyanoindole-2-boronic acid475102-15-9C₁₄H₁₅BN₂O₄286.09
5-Cyano-1H-indole-2-boronic acid871329-64-5C₉H₇BN₂O₂185.98

This interactive table provides data for related cyano-substituted indolylboronic acids, illustrating the types of building blocks used in current research. lookchem.comchemicalbook.com

Properties

Molecular Formula

C9H7BN2O2

Molecular Weight

185.98 g/mol

IUPAC Name

(3-cyano-1H-indol-5-yl)boronic acid

InChI

InChI=1S/C9H7BN2O2/c11-4-6-5-12-9-2-1-7(10(13)14)3-8(6)9/h1-3,5,12-14H

InChI Key

IRYMHSHEGNSRJM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)NC=C2C#N)(O)O

Origin of Product

United States

Reactivity and Advanced Transformations of 3 Cyano 5 Indolylboronic Acid

Metal-Catalyzed Carbon-Carbon Bond Forming Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. nih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate. nih.govnih.gov The versatility of this reaction is enhanced by the commercial availability and stability of a wide array of boronic acids. nih.gov

The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds and is widely used in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals. nih.govnih.gov The reaction mechanism is a complex process that involves several key steps: oxidative addition, transmetalation, and reductive elimination. nih.govmdpi.com The reaction's popularity stems from its mild conditions, the stability and low toxicity of boronic acids, and its tolerance for a wide range of functional groups. nih.govmdpi.com

The Suzuki-Miyaura reaction mechanism involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com The process begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. nih.gov This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. digitellinc.com Finally, reductive elimination from the Pd(II) complex yields the desired biaryl product and regenerates the Pd(0) catalyst. nih.govmdpi.com

The transmetalation step is a critical part of the Suzuki-Miyaura cross-coupling reaction. digitellinc.com While the exact molecular details of this step have been challenging to study due to the high reactivity of the intermediates, it is understood to involve the transfer of the organic moiety from the boron atom to the palladium catalyst. digitellinc.com The presence of a base is crucial for this step to proceed. youtube.com

Reductive elimination is the final step in the catalytic cycle, where the two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst. nih.gov The efficiency of this step can be influenced by the nature of the ligands on the palladium center. nih.gov

The efficiency and selectivity of the Suzuki-Miyaura cross-coupling reaction are highly dependent on the catalyst system employed. nih.govmdpi.comorganic-chemistry.org This system typically consists of a palladium precursor and a supporting ligand. organic-chemistry.org The choice of ligand is critical as it influences the stability and reactivity of the palladium catalyst. sigmaaldrich.com

Suzuki-Miyaura Cross-Coupling

Catalyst System Development for High Efficiency and Selectivity
Palladium Catalysis (e.g., Pd(0) complexes, Pd(II) salts with specific ligands)

Palladium catalysts are central to the Suzuki-Miyaura cross-coupling reaction. mdpi.com Both Pd(0) complexes and Pd(II) salts can be used as catalyst precursors. organic-chemistry.org The active catalytic species is a Pd(0) complex, which is either introduced directly or formed in situ from a Pd(II) salt. mdpi.com

The general mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. mdpi.com The reaction is compatible with a wide variety of functional groups, making it a powerful tool in organic synthesis. mdpi.com

Table 1: Examples of Palladium Catalyst Systems in Suzuki-Miyaura Coupling

Catalyst Precursor Ligand Substrate 1 Substrate 2 Product Yield (%)
Pd(OAc)₂ SPhos 4-amino-2-chloropyridine Phenylboronic acid High
Pd₂(dba)₃ XPhos C15-bromovindoline Alkenyl boronic acids Good
Pd(PPh₃)₄ None 5,7-dibromoindole Arylboronic acid Up to 91%
PdCl₂(dppf) dppf Aryl halides Arylboronic acids Moderate to Good
Nickel Catalysis

While palladium has been the dominant metal in Suzuki-Miyaura cross-coupling, nickel-based catalysts have emerged as a cost-effective and reactive alternative. nih.gov Nickel catalysts can be particularly effective for coupling challenging substrates.

Nickel catalysis in Suzuki-Miyaura reactions often utilizes ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) and 1,3-bis(dicyclohexylphosphino)propane (B25926) (dcpp) to achieve good to moderate yields. The use of green solvents like 2-Me-THF and t-amyl alcohol has also been explored with nickel catalysts, demonstrating the potential for more environmentally friendly processes. nih.gov

Table 2: Nickel-Catalyzed Suzuki-Miyaura Coupling

Catalyst Ligand Solvent Substrate 1 Substrate 2 Yield
NiCl₂(PCy₃)₂ PCy₃ 2-Me-THF Naphthyl sulfamate Phenylboronic acid Good
Ni(dppp)Cl₂ dppp Not specified (Hetero)naphthyl alcohols Arylboronic acids Good to Excellent
NiCl₂·6H₂O dppf Not specified Aryl halides Arylboronic acids Moderate to Good
Ligand Design for Enhanced Reactivity (e.g., XantPhos, Phosphine (B1218219) Ligands)

Ligand design plays a crucial role in the success of Suzuki-Miyaura cross-coupling reactions. organic-chemistry.orgrsc.org The electronic and steric properties of the ligand can significantly impact the catalyst's activity and selectivity. organic-chemistry.org

Phosphine ligands are a major class of ligands used in these reactions. sigmaaldrich.com Sterically bulky and electron-rich phosphines, such as those based on an indolyl scaffold, have shown high efficiency in palladium-catalyzed couplings. organic-chemistry.org These ligands can stabilize the palladium catalyst and promote the key steps of the catalytic cycle. organic-chemistry.org

Xantphos is a wide-bite-angle diphosphine ligand that has demonstrated excellent catalytic activity in Suzuki-Miyaura reactions, including carbonylative couplings. researchgate.net Its structure allows for the formation of stable and active palladium complexes. researchgate.net

Table 3: Impact of Ligand Design on Suzuki-Miyaura Coupling

Ligand Metal Key Features Application
Indolyl Phosphine Palladium Air-stable, tunable steric and electronic properties Coupling of unactivated aryl chlorides
XantPhos Palladium Wide-bite-angle, forms stable complexes Carbonylative Suzuki-Miyaura coupling
SPhos Palladium Sterically encumbered Coupling of chloroaromatic derivatives
Scope of Electrophilic Partners for Diverse Product Libraries

The versatility of 3-cyano-5-indolylboronic acid in Suzuki-Miyaura couplings is defined by its ability to react with a wide array of electrophilic partners. This allows for the generation of diverse libraries of substituted indoles, which are of significant interest in medicinal chemistry and materials science.

This compound is anticipated to undergo efficient cross-coupling with a broad range of aryl and heteroaryl halides (iodides, bromides, and chlorides) and triflates. nih.govrsc.org In typical Suzuki-Miyaura reactions, the reactivity of the halide partner follows the general trend of I > Br > OTf >> Cl. libretexts.org Palladium-based catalysts, often in conjunction with specialized phosphine ligands, are commonly employed to facilitate these transformations. nih.govuwindsor.ca The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and accommodating the specific electronic and steric properties of the coupling partners. mdpi.com

For the coupling of indolylboronic acids, various palladium catalysts and ligands have been shown to be effective. For instance, palladium acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in combination with bulky, electron-rich phosphine ligands like SPhos or XPhos can facilitate the coupling of nitrogen-rich heterocycles. nih.gov

The following table illustrates the expected products from the coupling of this compound with various aryl and heteroaryl halides, based on established Suzuki-Miyaura methodology.

This compound Electrophilic Partner Potential Product
This compound4-Bromoanisole5-(4-Methoxyphenyl)-1H-indole-3-carbonitrile
This compound2-Chloropyridine5-(Pyridin-2-yl)-1H-indole-3-carbonitrile
This compound1-Iodonaphthalene5-(Naphthalen-1-yl)-1H-indole-3-carbonitrile
This compound4-(Trifluoromethyl)phenyl triflate5-(4-(Trifluoromethyl)phenyl)-1H-indole-3-carbonitrile

The coupling of this compound with sterically hindered substrates, such as those bearing ortho-substituents, can be challenging. rsc.orgrsc.org These reactions often require carefully optimized conditions, including the use of specific palladium catalysts and bulky phosphine ligands that can promote the oxidative addition and reductive elimination steps of the catalytic cycle. rsc.org The cyano group at the 3-position of the indole (B1671886) is itself a sterically demanding substituent, which could influence the approach of the coupling partners.

Similarly, the presence of electron-withdrawing groups on the electrophilic partner can impact the reaction rate. Generally, electron-withdrawing groups on the aryl halide can facilitate the rate-limiting oxidative addition step, potentially leading to higher reaction efficiency. nih.gov Given that this compound itself contains an electron-withdrawing cyano group, its coupling with electron-deficient aryl halides is expected to be a favorable process.

The table below provides hypothetical examples of coupling reactions with sterically hindered and electron-deficient substrates.

This compound Electrophilic Partner Potential Product Challenge
This compound2-Bromo-1,3-dimethylbenzene5-(2,6-Dimethylphenyl)-1H-indole-3-carbonitrileSteric Hindrance
This compound1-Bromo-2,6-diisopropylaniline5-(2,6-Diisopropylanilino)-1H-indole-3-carbonitrileSteric Hindrance
This compound4-Chlorobenzonitrile5-(4-Cyanophenyl)-1H-indole-3-carbonitrileElectron-Deficient
This compound1-Bromo-4-nitrobenzene5-(4-Nitrophenyl)-1H-indole-3-carbonitrileElectron-Deficient

A significant consideration in the cross-coupling of indolylboronic acids is the reactivity of the N-H bond of the indole ring. In many cases, protection of the indole nitrogen is necessary to prevent side reactions and achieve good yields. nih.gov However, the development of robust catalytic systems has made the coupling of unprotected N-H heterocycles increasingly feasible. nih.govnih.gov For this compound, the presence of the electron-withdrawing cyano group will decrease the nucleophilicity of the indole nitrogen, which may enhance its compatibility in cross-coupling reactions without the need for a protecting group. nih.gov This would offer a more atom-economical and step-efficient synthetic route. nih.gov

Stereochemical Considerations in Cross-Coupling

While the Suzuki-Miyaura coupling of aryl and heteroaryl partners does not typically involve the creation of new stereocenters at the coupling sites, stereochemistry can be a crucial factor when one of the coupling partners contains a stereogenic center. For instance, in the coupling of scalemic α-cyanohydrin triflates with arylboronic acids, the reaction has been shown to proceed with complete inversion of configuration at the stereogenic carbon. nih.gov Although specific studies on the stereochemical outcomes of reactions involving this compound are not prevalent, the general principles of stereospecificity in Suzuki-Miyaura couplings would apply. If this compound were to be coupled with a chiral, non-racemic electrophile, the stereochemical integrity of the product would be a critical consideration. nih.gov

Process Intensification and Green Chemistry Approaches

In recent years, there has been a significant push towards developing more sustainable and efficient chemical processes. scielo.org.mxnih.govnih.gov For the Suzuki-Miyaura coupling of this compound, this involves exploring process intensification and green chemistry strategies.

One of the key advancements in green chemistry for Suzuki-Miyaura reactions is the use of water as a solvent. researchgate.netrsc.org Water is a non-toxic, non-flammable, and inexpensive solvent, making it an environmentally benign alternative to traditional organic solvents. researchgate.net The Suzuki-Miyaura reaction is often compatible with aqueous conditions, and in some cases, the use of water can even enhance reaction rates. researchgate.net The development of water-soluble catalysts and ligands has further expanded the scope of aqueous Suzuki-Miyaura couplings. For this compound, performing the coupling in aqueous media would represent a significant step towards a greener synthesis of its derivatives.

Low Catalyst Loadings

The efficiency of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is often enhanced by the use of highly active catalysts that can operate at very low loading levels. While specific studies focusing exclusively on this compound with low catalyst loadings are not prevalent, the behavior of similar nitrogen-rich heterocycles provides valuable insights. For instance, coupling reactions of chloroindoles, oxindoles, and azaindoles have been successfully performed with catalyst loadings as low as 1.0–1.5 mol% nih.gov. These reactions proceeded under mild conditions, at lower temperatures (60 °C), and with reduced amounts of boronic acid, yielding excellent results nih.gov.

The use of specialized ligands and palladium precatalysts is crucial for achieving high turnover numbers. Systems like the one developed using a Pd(OAc)₂/(2-(anthracen-9-yl)-1H-inden-3-yl)dicyclohexylphosphine complex have demonstrated high activity in Suzuki-Miyaura reactions with palladium loadings down to 0.01 mol% for a range of aryl chlorides scite.ai. Similarly, near-quantitative yields have been achieved in double cross-coupling reactions using as little as 0.05 mol% of Pd(PPh₃)₄ researchgate.net. These advancements suggest that this compound could be a viable substrate in coupling reactions designed for sustainability and efficiency, which minimize catalyst consumption.

Milder conditions made possible by low-loading catalyst systems are particularly beneficial for less stable boronic acids, such as certain heteroaromatic variants known to undergo protodeboronation nih.gov. The electron-withdrawing nature of the cyano group on the indole ring of this compound may influence its stability and reactivity, making the use of highly efficient, low-loading catalyst systems advantageous.

Palladium-Catalyzed Multicomponent Reactions

Palladium catalysis enables powerful multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more reactants in a single operation. Indolylboronic acids are valuable participants in such transformations mdpi.comnih.gov.

A notable example is the asymmetric three-component coupling of boronic esters, indoles, and allylic acetates. In this process, a boronate intermediate, formed from a 2-lithiated indole and a boronic ester, reacts with an allylic acetate in the presence of a palladium catalyst. This sequence results in the allylation of the C3 position and the concurrent migration of the alkyl group from boron to the C2 position of the indole nih.govelsevierpure.com. This methodology provides substituted indoles and indolines with high levels of enantio-, regio-, and diastereoselectivity nih.govelsevierpure.com. Although this specific reaction involves an organo-B(pin) species migrating to the C2 position, it highlights a pathway where an indolylboronic acid derivative could potentially be employed in a sophisticated, multi-component assembly.

Another type of palladium-catalyzed MCR involves the reaction of cyclic iodonium (B1229267) salts, alkynes, and boronic acids nih.gov. This cascade reaction constructs complex molecular scaffolds, in this case, methylidenefluorenes, in a single, atom-economical step nih.gov. The versatility of boronic acids in these reactions suggests that this compound could serve as the boronic acid component, enabling the synthesis of novel fluorene (B118485) derivatives bearing a 3-cyano-5-indolyl moiety.

Oxidative C–H Arylation with Boronic Acids

Direct C–H arylation is a powerful tool for forging carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. Boronic acids are frequently used as the arylating agents in these oxidative coupling reactions researchgate.netnih.gov.

Ruthenium complexes have emerged as effective catalysts for the C–H arylation of heterocycles like indoles. A notable protocol achieves the C2–H arylation of indoles using arylboronic acids under oxidative conditions nih.govbris.ac.uk. The reaction is catalyzed by [{RuCl₂(p-cymene)}₂] with Cu(OAc)₂·H₂O as the oxidant and AgSbF₆ as an additive nih.govresearchgate.net. This method displays high functional group tolerance, even preserving C-I and C-Br bonds for subsequent transformations nih.gov.

However, the electronic properties of the indole substrate significantly impact the reaction's success. The presence of electron-withdrawing groups on the indole nucleus can be detrimental. Specifically, the reaction of an indole bearing a 3-cyano group was reported to exhibit "worse performance," indicating that the nucleophilicity of the indole is important for the C-H activation step nih.gov. This suggests that while the C-H arylation of an indole derivative like this compound is mechanistically feasible, the yields may be compromised due to the deactivating effect of the cyano group.

Selected Examples of Ruthenium-Catalyzed C2-H Arylation of Substituted Indoles nih.gov
Indole SubstrateBoronic Acid PartnerYield (%)Notes
1-(2-Pyrimidyl)indole4-Bromophenylboronic acid72Demonstrates tolerance for halides.
3-Methyl-1-(2-pyrimidyl)indolePhenylboronic acid75Tolerates steric bulk at the C3 position.
3-Cyano-1-(2-pyrimidyl)indolePhenylboronic acidLower YieldElectron-withdrawing group reduces indole nucleophilicity, leading to "worse performance".
5-Nitro-1-(2-pyrimidyl)indolePhenylboronic acidLower YieldStrong electron-withdrawing group hinders the reaction.

While ruthenium, palladium, and rhodium are common catalysts for C-H arylation, first-row transition metals like copper offer a more economical and sustainable alternative. Copper-mediated methods for the arylation of heterocycles have been developed, although specific examples detailing the oxidative C-H arylation of indoles with boronic acids are less common than cobalt-catalyzed variants researchgate.netresearchgate.net. Generally, copper-mediated C-H functionalization reactions proceed via various mechanisms, including concerted metalation-deprotonation or through copper-catalyzed radical pathways. The compatibility of this compound in such a system would depend on the specific reaction conditions and the mechanism involved, with the electron-deficient nature of the indole ring potentially influencing the reaction's efficiency.

Transformations of the Boronic Acid Functionality

The boronic acid group is not merely a passive functional handle for cross-coupling but can itself undergo various chemical transformations.

Protodeboronation Reactions

Protodeboronation is the protonolysis of the carbon-boron bond, replacing the boronic acid moiety with a hydrogen atom wikipedia.org. This reaction is often an undesired side process in cross-coupling reactions, as it consumes the boronic acid substrate wikipedia.orged.ac.uk. The susceptibility of a given boronic acid to protodeboronation is highly dependent on its structure and the reaction conditions, particularly pH wikipedia.orgnih.goved.ac.uk.

The mechanism of protodeboronation can be complex. In aqueous media, both acid-catalyzed and base-catalyzed pathways exist. The base-catalyzed process typically involves the formation of a more reactive boronate anion, which then reacts with a proton source like water wikipedia.org. For heteroaromatic boronic acids, the mechanism can be even more nuanced. Boronic acids containing a basic nitrogen atom can form zwitterionic species under neutral pH conditions, which may undergo rapid, unimolecular fragmentation of the C-B bond wikipedia.orgnih.gov.

For this compound, several structural features are relevant:

The Indole Ring: The indole nucleus is an electron-rich aromatic system, but its properties are modulated by substituents.

The Cyano Group: The C3-cyano group is strongly electron-withdrawing, which generally decreases the electron density on the carbon atom attached to the boron. This can affect the rate of C-B bond cleavage.

The Boronic Acid Position: The boronic acid is at the C5 position.

The rate of protodeboronation is highly variable among different heteroaromatic boronic acids. For example, 2-pyridyl and 5-thiazolyl boronic acids are known to undergo rapid protodeboronation, whereas 3- and 4-pyridyl boronic acids are significantly more stable nih.goved.ac.uk. The stability of this compound towards protodeboronation has not been specifically quantified in the literature reviewed, but its structure suggests a complex interplay of electronic effects that would influence its stability under the basic conditions often employed in cross-coupling reactions.

Factors Influencing Protodeboronation of Arylboronic Acids
FactorInfluence on Protodeboronation RateRelevance to this compound
pHRates are highly pH-dependent, often increasing at high pH due to boronate formation wikipedia.orged.ac.uknih.gov.Crucial factor under typical Suzuki-Miyaura conditions which use a base.
Electronic EffectsElectron-withdrawing groups can influence the stability of the C-B bond.The 3-cyano group is strongly electron-withdrawing.
Heteroatom PositionProximity of basic heteroatoms (e.g., nitrogen in 2-pyridyl) can lead to rapid fragmentation via zwitterions nih.goved.ac.uk.The indole nitrogen is part of the aromatic system and its basicity is low, but it influences the ring's electronics.
TemperatureHigher temperatures generally accelerate the rate of decomposition.A key parameter in thermally driven cross-coupling reactions.

Halogenation of the Boronic Acid Moiety

The carbon-boron bond of arylboronic acids is a versatile functional group that can be transformed into a carbon-halogen bond. This transformation is particularly valuable as it provides a pathway to aryl halides, which are key intermediates in organic synthesis, especially in cross-coupling reactions. The reactivity of the boronic acid moiety allows for halogenation under conditions that are often milder than direct electrophilic aromatic halogenation, which can be challenging for electron-deficient rings like the one in this compound. The presence of the electron-withdrawing cyano group deactivates the indole ring, making direct electrophilic halogenation difficult and prone to requiring harsh conditions. researchgate.netwikipedia.org Therefore, ipso-substitution of the boronic acid group is a preferred method for introducing a halogen atom at the C-5 position.

The introduction of fluorine into organic molecules can significantly alter their biological and chemical properties. The direct fluorination of arylboronic acids provides an efficient route to aryl fluorides. One of the most widely used reagents for this transformation is Selectfluor®, or 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). ref.ac.uk This electrophilic fluorinating agent reacts with arylboronic acids to replace the boronic acid group with a fluorine atom.

The reaction is believed to proceed through a polar two-electron process, rather than a single-electron transfer (SET) mechanism involving radical intermediates. nih.gov This method is compatible with a wide range of functional groups. For this compound, the transformation would yield 5-fluoro-1H-indole-3-carbonitrile. The conditions for such reactions are generally mild, often conducted in solvents like acetonitrile (B52724) at room or elevated temperatures.

Table 1: General Conditions for Palladium-Catalyzed Fluorination of Arylboronic Acid Derivatives

Parameter Condition
Fluorinating Agent Selectfluor® (F-TEDA-BF₄)
Catalyst Palladium(II) acetate (Pd(OAc)₂)
Ligand Terpyridine (terpy)
Solvent Acetonitrile (MeCN) or Dimethylformamide (DMF)
Temperature Room Temperature to Reflux

| Notes | The choice of solvent can depend on the electronic nature of the arene; acetonitrile is often preferred for arenes with electron-withdrawing groups. |

This table represents generalized conditions for the fluorination of arylboronic acids and would require optimization for the specific substrate, this compound.

The synthesis of positron emission tomography (PET) tracers often involves the incorporation of the fluorine-18 (B77423) (¹⁸F) isotope. Due to the short half-life of ¹⁸F (approximately 110 minutes), the radiofluorination reaction must be rapid and efficient. mpg.de Arylboronic acids and their esters are excellent precursors for late-stage radiofluorination. A prominent method for this transformation is the copper-mediated radiofluorination using K¹⁸F. nih.gov

This method has demonstrated high functional group tolerance and is effective for a range of electron-deficient, -neutral, and -rich aryl- and heteroarylboronic acids. nih.gov Notably, the synthesis of [¹⁸F]5-fluoroindole has been successfully achieved from the corresponding boronic acid, indicating the high potential of this compound to undergo this transformation to produce 5-[¹⁸F]fluoro-1H-indole-3-carbonitrile. nih.gov The reaction typically involves a copper catalyst, a base, and a suitable solvent, with the ¹⁸F source being K¹⁸F complexed with a kryptofix ligand (K₂₂₂).

An alternative approach involves the use of electrophilic fluorinating agents like [¹⁸F]Selectfluor bis(triflate), which has been used for the radiofluorination of arylboronic esters. rsc.org

Table 2: Representative Conditions for Copper-Mediated Radiofluorination of Arylboronic Acids

Parameter Condition
¹⁸F Source K¹⁸F / Kryptofix K₂₂₂
Catalyst Copper(II) triflate (Cu(OTf)₂) or similar copper source
Base Pyridine, 4-DMAP
Solvent Dimethylformamide (DMF) or Acetonitrile (MeCN)
Temperature 110-130 °C

| Notes | This method is compatible with a variety of functional groups and has been successfully applied to heteroaromatic boronic acids. nih.gov |

This table outlines typical conditions for the copper-mediated radiofluorination of arylboronic acids, which are expected to be applicable to this compound for PET tracer synthesis.

Synthesis of Poly-Indoles (e.g., Diarylindoles, Tris-indoles) Utilizing this compound

Poly-indole scaffolds are prevalent in numerous natural products and pharmacologically active compounds. This compound serves as a valuable building block for constructing these complex architectures, primarily through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.govnih.gov This reaction forms a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide. nih.gov

Diarylindoles: The synthesis of diarylindoles, specifically bi-indoles, can be readily achieved by coupling this compound with a halogenated indole derivative. For example, the reaction with 5-bromoindole (B119039) under standard Suzuki-Miyaura conditions (a palladium catalyst and a base) would yield 5-(1H-indol-5-yl)-1H-indole-3-carbonitrile. This strategy has been successfully employed for the synthesis of various 5,7-diarylindoles and 2,3-diarylindoles, demonstrating the robustness of the Suzuki-Miyaura coupling for creating indole-indole linkages. uit.norsc.orgresearchgate.net The reaction conditions are generally mild and tolerate a wide array of functional groups. nih.gov

Tris-indoles: The synthesis of more complex tris-indole structures can be envisioned through multi-step sequences. A common tris-indole core is the 3,3-di(indolyl)oxindole skeleton, which is typically formed by the acid-catalyzed reaction of an isatin (B1672199) with two equivalents of an indole. nih.gov While this compound does not directly participate in this type of reaction, it can be used to first construct an indolyl-isatin intermediate.

A proposed pathway would involve the Suzuki-Miyaura coupling of this compound with a halo-isatin (e.g., 5-bromoisatin). The resulting 5-(3-cyano-1H-indol-5-yl)indoline-2,3-dione could then undergo an electrophilic substitution reaction with another molecule of indole (or a derivative) at the C3-carbonyl position to generate a complex tris-indole structure. This final step is a well-established method for synthesizing 3,3-di(indolyl)oxindoles. nih.govresearchgate.net

Table 3: Proposed Reaction Scheme for Tris-Indole Synthesis

Step Reactant 1 Reactant 2 Product Reaction Type
1 This compound 5-Bromoisatin 5-(3-Cyano-1H-indol-5-yl)indoline-2,3-dione Suzuki-Miyaura Coupling

| 2 | 5-(3-Cyano-1H-indol-5-yl)indoline-2,3-dione | Indole | 5-(3-Cyano-1H-indol-5-yl)-3,3-di(1H-indol-3-yl)indolin-2-one | Electrophilic Substitution |

This table outlines a plausible, though not yet reported, synthetic strategy to demonstrate the utility of this compound in the construction of complex poly-indole systems.

Academic Applications and Emerging Research Directions for 3 Cyano 5 Indolylboronic Acid Derivatives

Strategic Building Blocks in Organic Synthesis

Indolylboronic acids are highly valued in synthetic chemistry because they are generally stable, non-toxic, and readily available intermediates. nih.govnih.gov The presence of both a cyano group and a boronic acid on the same indole (B1671886) core in 3-Cyano-5-indolylboronic acid allows for a programmed and modular approach to the synthesis of complex molecules.

The dual functionality of this compound makes it an exemplary starting material for the modular synthesis of elaborate heterocyclic structures. The boronic acid moiety is a classic participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is one of the most versatile methods for forming carbon-carbon bonds. nih.gov This allows for the straightforward introduction of various aryl or heteroaryl substituents at the 5-position of the indole ring.

Simultaneously, the cyano group at the 3-position serves as a versatile precursor for other functionalities. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used as an electrophilic partner in cyclization reactions. This versatility has been demonstrated in related 3-substituted indole systems, such as 3-cyanoacetyl indoles, which are used to construct a wide variety of fused and appended heterocyclic systems, including:

Pyranes

Pyridines

Pyrazoles

Pyrimidines

Carbazoles rsc.org

This strategic placement of reactive sites allows chemists to build molecular complexity in a controlled, stepwise manner, making this compound a powerful tool for creating libraries of compounds for drug discovery and other applications.

Late-stage functionalization (LSF) is a critical strategy in modern drug development, as it allows for the modification of complex, drug-like molecules in the final steps of a synthesis. This approach enables the rapid generation of analogues for structure-activity relationship (SAR) studies without the need to re-synthesize the entire molecule. Indole derivatives are prime candidates for LSF due to their prevalence in bioactive compounds. nih.govmdpi.com

This compound is well-suited for LSF strategies. After the boronic acid is used to couple the indole core to another part of a target molecule, the remaining positions on the indole ring can be functionalized. For instance, recent advances have shown that the C-H bond at the C2 position of N-unprotected indoles can be directly amidated using visible-light photoredox catalysis. nih.gov This type of reaction provides a new toolkit for the late-stage modification of indole-containing peptides and drugs. nih.gov The presence of an electron-withdrawing cyano group on the indole ring can influence the reactivity of the scaffold, potentially modulating the regioselectivity and efficiency of such LSF reactions.

Table 1: Potential Synthetic Transformations of this compound

Functional GroupPositionReaction TypePotential Product Moiety
Boronic AcidC5Suzuki-Miyaura CouplingBi-aryl, Heteroaryl-aryl
CyanoC3HydrolysisCarboxylic Acid
CyanoC3ReductionAminomethyl
Indole RingC2C-H FunctionalizationC2-Amides, C2-Alkyls
Indole RingN1N-Alkylation / N-ArylationN-Substituted Indole

Development in Materials Science Research

The unique electronic properties of the indole ring, combined with the electron-withdrawing nature of the cyano group, make derivatives of this compound attractive candidates for applications in materials science.

The indole nucleus is inherently fluorescent. The combination of the electron-rich indole ring system (donor) and the strongly electron-withdrawing cyano group (acceptor) creates a "push-pull" electronic structure. This configuration often leads to intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is highly desirable in the design of fluorescent dyes and sensors. The resulting photophysical properties, such as the absorption and emission wavelengths, are highly sensitive to the molecular environment, making them potentially useful as fluorescent probes. By modifying the substituent attached to the 5-position via the boronic acid, the electronic properties and, consequently, the fluorescence characteristics can be finely tuned.

Conjugated polymers are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of these polymers often relies on cross-coupling reactions to link aromatic monomer units. This compound is an ideal monomer for incorporation into polymer chains via Suzuki polymerization. The boronic acid provides the reactive handle for the polymerization process.

The inclusion of the 3-cyanoindole (B1215734) unit into a polymer backbone can impart favorable properties. The cyano group enhances the electron affinity of the monomer unit, which can improve electron transport within the resulting polymer. rsc.org This is a critical factor in the performance of OLEDs and other electronic devices. Research on other types of boronic acids has demonstrated their utility in conjugating functional molecules to polymer backbones for sensor applications, highlighting the general applicability of this chemical strategy. nih.gov

Table 2: Potential Effects of the 3-Cyanoindole Moiety in Materials Science

Application AreaKey FeatureRole of 3-Cyanoindole Unit
Fluorescent DyesIntramolecular Charge Transfer (ICT)Acts as a donor-acceptor fluorophore
Organic Electronics (OLEDs)Electron TransportEnhances electron affinity of the polymer rsc.org
Chemical SensorsEnvironmental SensitivityFluorescence may respond to solvent polarity or analyte binding
Conjugated PolymersMonomer for PolymerizationIncorporated into polymer backbone via Suzuki coupling at the boronic acid site

Computational Chemistry and Mechanistic Studies

Computational chemistry provides invaluable insights into the structural, electronic, and reactive properties of molecules, complementing experimental findings. For a molecule like this compound, computational methods such as Density Functional Theory (DFT) are essential for understanding its behavior and predicting its utility.

Key properties that can be investigated computationally include:

Acidity (pKa): The pKa of the boronic acid is crucial for its reactivity and biological applications. Computational studies on other arylboronic acids have shown that accurate pKa prediction requires careful consideration of the different conformations of the hydroxyl groups and their interactions with the solvent. mdpi.com

Molecular Orbitals: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps to predict the electronic and optical properties of the molecule, which is relevant for its application in fluorescent materials and conjugated polymers.

Reaction Mechanisms: DFT calculations can be used to model the transition states and intermediates of reactions involving the boronic acid or cyano group. This is exemplified in studies of photoredox C-H functionalization, where DFT helps to elucidate the probable reaction pathway. nih.gov Such mechanistic understanding is vital for optimizing reaction conditions and designing more efficient synthetic routes.

The computational investigation of this compound and its derivatives can accelerate their development by predicting their properties and guiding experimental design in both organic synthesis and materials science.

Theoretical Investigations of Reactivity and Selectivity in Catalytic Cycles

Computational chemistry provides powerful tools to dissect the intricate mechanisms of catalytic cycles involving indolylboronic acid derivatives. Theoretical investigations, primarily using Density Functional Theory (DFT), offer insights into reaction pathways, transition state energies, and the origins of selectivity that are often difficult to discern through experimental means alone.

Studies on related indole systems, such as indolynes in cycloaddition reactions, have demonstrated the profound impact of the indole nucleus on reactivity and regioselectivity. nih.gov Optimized electronic structure calculations have revealed that indolynes can be highly polarized structures. For instance, theoretical modeling of 6,7-indolyne showed that the C6 position is significantly more electrophilic than the C7 position, leading to a contrasteric product preference in reactions with 2-substituted furans. nih.gov This polarization is attributed to the influence of the C(7a)–N bond dipole. nih.gov

Such computational approaches can be directly applied to catalytic cycles involving this compound. Key areas of investigation include:

Transmetalation Step: Modeling the transfer of the indolyl group from boron to the metal center (e.g., Palladium) in Suzuki-Miyaura coupling. The electron-withdrawing cyano group is expected to influence the nucleophilicity of the ipso-carbon, affecting the activation barrier of this crucial step.

Selectivity Prediction: In cases where multiple reaction sites are available, theoretical models can predict the most likely outcome by comparing the activation energies for competing pathways. This is particularly relevant for complex indole structures where C-H activation or borylation could occur at different positions.

These theoretical studies are invaluable for rational catalyst design, allowing researchers to fine-tune ligand electronics and steric properties to achieve desired reactivity and selectivity.

Prediction of Novel Reaction Pathways and Catalytic Systems

Computational tools are increasingly used not only to understand existing reactions but also to predict entirely new transformations and catalytic systems. nih.gov Methodologies for pathway prediction often rely on retrosynthesis models combined with sophisticated prioritization algorithms. nih.gov These systems utilize databases of known chemical transformations and reaction mechanisms to deduce novel and plausible synthetic routes for a target molecule. nih.gov

For derivatives of this compound, these predictive models could uncover:

Unprecedented Coupling Partners: Identifying new classes of electrophiles or nucleophiles that could react efficiently with the indolylboronic acid under novel catalytic conditions.

Domino Reaction Sequences: Designing one-pot syntheses where an initial cross-coupling reaction involving the boronic acid triggers subsequent intramolecular cyclizations or functional group transformations. nih.gov

Novel Catalyst Scaffolds: Proposing new ligands or metal catalysts tailored to the specific electronic demands of the cyano-substituted indole substrate, potentially leading to higher efficiency or novel reactivity.

One approach involves subgraph mining, which identifies the core "reaction signature" (the reacting center and its immediate neighborhood) from vast reaction databases. nih.gov This information can then be used to predict transformations for new molecules, even those not present in the database, by matching their structural motifs to known reaction rules. nih.gov Such an approach could predict novel cyclization or functionalization pathways for elaborated structures derived from this compound.

Future Research Directions and Unexplored Potential

While this compound is a valuable building block, particularly in cross-coupling chemistry, its full potential remains to be explored. Future research is poised to expand its utility in asymmetric synthesis, broaden its reaction compatibility, and leverage its unique structure in materials science.

Exploration of Alternative Boron-Based Reagents

The reactivity and stability of organoboron compounds can be modulated by altering the substituents on the boron atom. While boronic acids are widely used, other boron-based reagents offer distinct advantages in specific applications.

Boronic Esters (e.g., Pinacol Esters): These are often more stable, less prone to protodeboronation, and more compatible with chromatography than the corresponding boronic acids. The synthesis of indolylboronates can be achieved through various methods, including iridium-catalyzed borylation or Lewis-acid-mediated borylation using reagents like bis(pinacolato)diboron (B136004) (pinB-Bpin). mdpi.com

MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are inert to many reaction conditions, including strongly acidic or oxidizing environments. They serve as a "protecting group" for the boronic acid, which can be released under mild basic conditions just before its use in a cross-coupling reaction. This allows for multi-step syntheses where the boronic acid moiety would otherwise not be tolerated.

Borinic Acids (R₂B(OH)): Containing two carbon-boron bonds, borinic acids exhibit enhanced Lewis acidity compared to boronic acids. mdpi.com This property can be exploited in catalysis and for the formation of stable chelate complexes. mdpi.com The synthesis of diarylborinic acids can be achieved through the addition of organometallic reagents to arylboronic esters or boron trihalides. mdpi.com

The development of this compound analogues using these alternative boron functionalities would provide a toolkit of reagents with tunable stability and reactivity, expanding their applicability in complex synthetic sequences.

Application in Asymmetric Synthesis

The indole nucleus is a cornerstone of many chiral natural products and pharmaceuticals. Developing methods for the enantioselective functionalization of indole derivatives is therefore a significant goal. Derivatives of this compound can be employed in asymmetric transformations to construct chiral molecules with high stereocontrol.

A promising area is the catalytic asymmetric allylboration of the indole core. Research has shown that cyclic imines, including indoles, can react with γ,γ-disubstituted allylboronic acids in the presence of a chiral catalyst, such as BINOL, to yield homoallylic amines. nih.govd-nb.info This reaction can generate products with adjacent tertiary and quaternary stereocenters. d-nb.info In the case of 3-methylindole, products bearing three contiguous stereocenters have been synthesized with high diastereoselectivity and enantioselectivity in a single step. nih.gov

Future work could adapt this methodology to this compound derivatives, where the boronic acid itself serves as a handle for further elaboration after the asymmetric construction of chiral centers on the pyrrole (B145914) ring. The development of Brønsted acid-catalyzed reductions or rearrangement/cyclization reactions also represents a viable path to optically active indole-containing structures. organic-chemistry.orgrsc.org

Catalyst SystemSubstrate TypeStereochemical OutcomeKey Feature
BINOL / Allylboronic AcidIndolesAdjacent tertiary and quaternary stereocentersStereodivergent synthesis possible by changing catalyst enantiomer or allylboronate geometry. nih.gov
Chiral Brønsted Acid3H-IndolesOptically active indolinesMetal-free transfer hydrogenation with high enantioselectivity. organic-chemistry.org

Expansion of Functional Group Compatibility in Cross-Coupling Reactions

The Suzuki-Miyaura reaction is renowned for its broad functional group tolerance, a key reason for its widespread use. researchgate.net This compatibility is crucial when working with complex molecules like this compound. The cyano group is an electron-withdrawing group that is generally stable under palladium-catalyzed cross-coupling conditions.

Research has demonstrated the successful Suzuki-Miyaura coupling of various nitrogen-rich heterocycles, including indoles, indazoles, and pyrazoles, even with unprotected N-H groups, which can sometimes inhibit catalysis. nih.gov The choice of catalyst system is critical; for instance, tailored precatalysts can enable the coupling of challenging substrates under mild conditions. nih.gov

Future investigations should systematically probe the limits of functional group compatibility for this compound. This involves testing its reactivity with coupling partners bearing a wide array of functionalities, as summarized in the table below.

Functional Group ClassSpecific ExamplesCompatibility Status
Halogens-F, -Cl, -Br, -IGenerally compatible; used as coupling partners.
Oxygen-containing-OH, -OR, -CHO, -COR, -COOH, -COORGenerally high tolerance, especially esters and ethers. researchgate.net
Nitrogen-containing-NO₂, -NH₂, -CN, -CONR₂Generally compatible; amides, nitriles, and nitro groups are well-tolerated. nih.gov
Sulfur-containing-SR, -SO₂RGenerally compatible, though can sometimes interfere with catalyst.
Sterically Hindered Groupsortho-substituted aryl halidesCan require specialized ligands (e.g., SPhos, XPhos) for high yields. nih.gov

Establishing a detailed compatibility map will enhance the utility of this compound as a building block in medicinal chemistry and materials science, where the retention of diverse functional groups is essential.

Design of Self-Assembled Systems through Boronate Ester Formation (Excluding Sensor Applications)

Boronic acids can react reversibly with 1,2- or 1,3-diols to form cyclic boronate esters. nih.gov This dynamic covalent interaction is the basis for constructing responsive and self-healing materials. By incorporating the this compound motif into polymers or other macromolecular structures, novel self-assembled systems can be designed.

The formation of boronate esters can be used as a cross-linking mechanism to create dynamic polymer networks or hydrogels. researchgate.net The stability of these ester linkages is pH-dependent, allowing for the creation of materials that can assemble or disassemble in response to changes in their environment. researchgate.net

Potential applications, excluding sensors, include:

Self-Healing Materials: Polymers cross-linked via boronate esters can reform their bonds after being mechanically broken, restoring the material's integrity.

Drug Delivery Vehicles: Hydrogels formed using this chemistry could encapsulate therapeutic agents and release them in a controlled manner triggered by a specific pH change.

Tunable Biomaterials: The reversible nature of the boronate ester bond could be used to create materials for tissue engineering whose mechanical properties can be adjusted in situ.

The indole moiety itself can participate in π-π stacking interactions, providing an additional, non-covalent driving force for self-assembly, which could work in concert with the dynamic covalent boronate ester linkages to create highly ordered and functional materials. researchgate.net

Q & A

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Methodological Answer:
  • Include detailed kinetic profiles (e.g., time vs. conversion) and raw NMR/FIR spectra in supplementary data.
  • Specify equipment calibration (e.g., HPLC column batch, NMR spectrometer frequency) and lot numbers for reagents (e.g., Pd catalysts from Strem Chemicals) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.